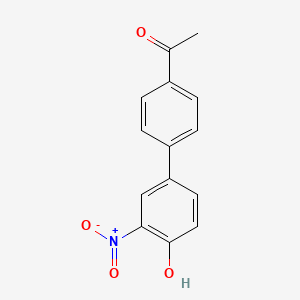

4-(4-Acetylphenyl)-2-nitrophenol

Description

Properties

IUPAC Name |

1-[4-(4-hydroxy-3-nitrophenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-9(16)10-2-4-11(5-3-10)12-6-7-14(17)13(8-12)15(18)19/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCHXYQSPRCOED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608966 | |

| Record name | 1-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261897-46-4 | |

| Record name | 1-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylphenyl)-2-nitrophenol can be achieved through several synthetic routes. One common method involves the nitration of 4-acetylphenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.

Another approach involves the acetylation of 4-nitrophenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. This method provides a straightforward route to the target compound with good yields.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylphenyl)-2-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 4-(4-Acetylphenyl)-2-aminophenol.

Oxidation: 4-(4-Acetylphenyl)-2-nitrobenzaldehyde.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Environmental Science

Nitrophenols, including 4-(4-Acetylphenyl)-2-nitrophenol, are prevalent environmental pollutants due to their use in industrial processes. Their detection and remediation are critical for environmental health.

Detection Techniques

Recent studies have highlighted advanced techniques for detecting nitrophenols in contaminated environments:

- Electrochemical Methods : The use of modified electrodes has shown promise in detecting nitrophenols with high sensitivity. For instance, a SrTiO/Ag/rGO composite-modified screen-printed carbon electrode demonstrated effective electrochemical detection of 4-nitrophenol with a linear range from 0.25 to 10 mg/L .

| Detection Method | Sensitivity | Linear Range (mg/L) |

|---|---|---|

| SrTiO3/Ag/rGO | High | 0.25 - 10 |

| Nanoporous Au Electrode | Very High | 0.25 - 10 |

Remediation Techniques

Various remediation strategies have been explored:

- Bioremediation : Utilizing microorganisms for the degradation of nitrophenols has been extensively studied. Specific strains have shown efficacy in breaking down these compounds into less harmful substances .

- Advanced Oxidative Processes : Techniques such as photocatalysis and Fenton's reaction are employed to degrade nitrophenols effectively.

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of analgesics, anti-inflammatory agents, and other therapeutic compounds.

Synthesis Pathways

The synthesis of this compound can be achieved through selective nitration processes, which allow for the introduction of the nitro group onto the aromatic ring .

Analytical Chemistry

In analytical chemistry, nitrophenols are widely studied due to their distinctive spectroscopic properties.

Spectroscopic Studies

Ultrafast spectroscopic techniques have been employed to understand the excited-state dynamics of nitrophenols:

- Femtosecond Transient Absorption Spectroscopy : This method has revealed insights into the relaxation mechanisms and excited-state behaviors of nitrophenols when subjected to different excitation wavelengths .

Case Study 1: Environmental Monitoring

A recent study focused on monitoring nitrophenol levels in urban waterways using electrochemical sensors. The results indicated significant contamination levels that necessitated immediate remediation efforts.

Case Study 2: Pharmaceutical Development

Research into the synthesis of analgesic compounds from this compound derivatives demonstrated enhanced efficacy compared to traditional compounds, showcasing its potential in drug formulation.

Mechanism of Action

The mechanism of action of 4-(4-Acetylphenyl)-2-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyl and acetyl groups can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-(4-Acetylphenyl)-2-nitrophenol with key analogs:

Notes:

- Solubility: Nitrophenols generally exhibit high water solubility due to polar nitro and hydroxyl groups . However, the acetyl group in this compound likely reduces solubility by increasing hydrophobicity.

- Melting Points: Electron-withdrawing groups (e.g., nitro) typically elevate melting points, as seen in 2-amino-4-nitrophenol (143°C) vs. 4-amino-2-nitrophenol (125–127°C) .

Electronic and Reactivity Effects

- Acetyl Group: The acetyl substituent is strongly electron-withdrawing, deactivating the benzene ring and directing electrophilic substitutions to meta/para positions. This contrasts with amino groups (electron-donating), which activate the ring for ortho/para reactions .

- This dual electron-withdrawing effect may enhance stability in acidic or oxidizing conditions compared to mono-substituted nitrophenols .

Biological Activity

4-(4-Acetylphenyl)-2-nitrophenol, also known by its CAS number 1261897-46-4, is an organic compound that has garnered interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound. The compound has shown moderate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 125 µg/mL against Staphylococcus aureus and Escherichia coli .

| Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 250 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death .

The biological activity of this compound is attributed to its ability to interact with cellular targets. The nitro group may undergo reduction within biological systems, generating reactive intermediates that can interact with nucleophiles in cells, potentially leading to oxidative stress and subsequent cellular damage. This mechanism is similar to other nitroaromatic compounds known for their antimicrobial and anticancer properties .

Case Studies

- Antimicrobial Efficacy : A study conducted on various microbial pathogens highlighted the effectiveness of this compound against resistant strains. The compound's efficacy was compared to standard antibiotics, showcasing its potential as an alternative antimicrobial agent .

- Cytotoxic Effects : In another investigation focusing on cancer cell lines, a dose-dependent response was observed when treating MCF-7 cells with varying concentrations of the compound. Significant cell death was noted at concentrations above 50 µM, indicating its potential as a chemotherapeutic agent .

Safety and Toxicological Profile

While promising in terms of biological activity, safety assessments are crucial for understanding the toxicological profile of this compound. Preliminary studies suggest low acute toxicity; however, detailed chronic toxicity studies are necessary to establish safety for therapeutic use.

Q & A

What are the common synthetic routes for 4-(4-Acetylphenyl)-2-nitrophenol, and how is its structural integrity confirmed?

Basic Research Question

The synthesis typically involves multi-step reactions starting from p-aminoacetophenone. For example, N-(4-acetylphenyl)-2-cyanoacetamide is synthesized using a cyanoacylating reagent (e.g., 1-cycloacetyl-3,5-dimethylpyrazole) under dry benzene conditions. Subsequent reactions with arylidene derivatives (e.g., arylidene ethyl acetate or malononitrile) in ethanol under reflux with triethylamine as a catalyst yield pyridin-2-one derivatives. Structural integrity is confirmed via spectroscopic techniques:

- IR spectroscopy identifies functional groups (e.g., carbonyl, nitro).

- 1H NMR confirms proton environments and substituent positions.

- Mass spectrometry verifies molecular weight and fragmentation patterns.

- Melting point analysis ensures purity .

What spectroscopic techniques are employed to characterize this compound and its derivatives?

Basic Research Question

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve aromatic proton environments and acetyl/nitro group positions. For derivatives like pyridin-2-ones, coupling constants in NMR spectra distinguish between regioisomers .

- Infrared (IR) Spectroscopy : Detects absorption bands for C=O (~1700 cm⁻¹), NO₂ (~1520–1350 cm⁻¹), and hydroxyl groups (~3200–3600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular formulas, while fragmentation patterns validate structural motifs .

- UV-Vis Spectroscopy : Assesses electronic transitions, particularly for nitroaromatic systems, which inform photochemical applications .

How can reaction conditions be optimized for synthesizing derivatives of this compound to enhance biological activity?

Advanced Research Question

Optimization involves:

- Catalyst Selection : Triethylamine or other bases improve nucleophilic substitution efficiency in pyridin-2-one synthesis .

- Solvent and Temperature : Reflux in ethanol or DMF enhances solubility and reaction rates. Controlled temperatures (e.g., 80–100°C) prevent side reactions .

- Design of Experiments (DoE) : Response Surface Methodology (RSM) or Box-Behnken designs identify optimal pH, reagent concentrations, and reaction times. For example, ANOVA analysis in photocatalytic degradation studies of nitrophenols can be adapted to evaluate derivative stability .

- Purification Techniques : Recrystallization (e.g., EtOH/DMF mixtures) ensures high yields (65–75%) and purity for biological testing .

What methodologies are used to assess the environmental stability and degradation pathways of nitrophenol derivatives like this compound?

Advanced Research Question

Environmental studies employ:

- Photocatalytic Degradation : CoFe₂O₄ nanoparticles in a Continuous Packed Bed Reactor (CPBR) degrade nitrophenols under UV light. Variables like pH, H₂O₂ concentration, and initial pollutant levels are optimized via RSM .

- Advanced Oxidation Processes (AOPs) : Hydroxyl radical (•OH) generation via Fenton-like reactions breaks down nitro groups into less toxic intermediates (e.g., nitrates, carboxylic acids) .

- Chromatographic Analysis : HPLC or GC-MS monitors degradation products and quantifies reaction kinetics .

- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites for oxidation, aiding in pathway elucidation (Note: Requires cross-validation with experimental data).

How are structure-activity relationships (SAR) evaluated for this compound derivatives in drug discovery?

Advanced Research Question

SAR studies involve:

- Derivatization : Introducing substituents (e.g., trifluoromethyl, pyridinyl) to the pyrimidine or pyridine core modulates electronic properties and bioactivity .

- Biological Assays :

- Molecular Docking : Simulations with target proteins (e.g., kinases, DNA topoisomerases) predict binding affinities and guide synthetic modifications .

What are the challenges in analyzing conflicting spectroscopic data for this compound derivatives?

Advanced Research Question

Common challenges include:

- Signal Overlap in NMR : Aromatic protons in acetylphenyl and nitrophenyl groups may overlap. Deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) resolve ambiguities .

- Impurity Artifacts in MS : Side products from incomplete reactions require rigorous purification (e.g., column chromatography) before analysis .

- Polymorphism in XRD : Crystal packing variations affect melting points and spectral data. Single-crystal X-ray diffraction provides definitive structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.